molecular formula C13H16O5S B13036503 Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate

Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate

Cat. No.: B13036503
M. Wt: 284.33 g/mol
InChI Key: POSUPXVVWUSRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is known for its unique structure, which includes a cyclopropane ring and a p-tolylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The p-tolylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl 1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O5S/c1-10-3-5-11(6-4-10)19(15,16)18-9-13(7-8-13)12(14)17-2/h3-6H,7-9H2,1-2H3

InChI Key

POSUPXVVWUSRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.